6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline
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Overview
Description
6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline typically involves multi-step organic reactions. The starting materials often include methoxy-substituted benzene derivatives and quinoline precursors. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of the piperidin-1-yl group through nucleophilic substitution reactions.
Sulfonylation: Addition of the methoxybenzenesulfonyl group using sulfonyl chloride reagents under basic conditions.
Methoxylation: Introduction of methoxy groups via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The piperidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce sulfides or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and can be studied for its potential therapeutic applications.
Medicine
In medicine, the compound could be explored for its pharmacological properties. Its structural features suggest potential as a drug candidate for various diseases, including infectious diseases and cancer.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline likely involves interaction with specific molecular targets, such as enzymes or receptors. The methoxy and sulfonyl groups may play a crucial role in binding to these targets, leading to the observed biological effects. The piperidin-1-yl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Quinidine: An antiarrhythmic agent derived from quinine.
Cinchonine: An alkaloid with antimalarial properties.
Uniqueness
6-methoxy-3-(4-methoxybenzenesulfonyl)-4-(piperidin-1-yl)quinoline is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other quinoline derivatives. The presence of both methoxy and sulfonyl groups, along with the piperidin-1-yl moiety, sets it apart from other similar compounds.
Properties
IUPAC Name |
6-methoxy-3-(4-methoxyphenyl)sulfonyl-4-piperidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-27-16-6-9-18(10-7-16)29(25,26)21-15-23-20-11-8-17(28-2)14-19(20)22(21)24-12-4-3-5-13-24/h6-11,14-15H,3-5,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDJWCAPTXVGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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